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molecular formula C14H13ClN2 B1213541 2-(Methylamino)-5-chlorobenzophenone imine CAS No. 5606-40-6

2-(Methylamino)-5-chlorobenzophenone imine

Cat. No. B1213541
M. Wt: 244.72 g/mol
InChI Key: YIBUYDHSWMGPBG-UHFFFAOYSA-N
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Patent
US04141895

Procedure details

A mixture of 41.1 g (0.15 mole) of N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, 90 ml methanol, 90 g anhydrous ammonia, and 0.5 g zinc chloride was heated in a sealed 360 ml Hastelloy® tube at 150° for 15 hr. and then cooled and vented. The solid portion of the residue was collected on a filter and recrystallized from methanol to give 27.8 g (76%) of 5-chloro-2-methylaminobenzophenone imine as long yellow needles: mp 93°-95°; 1H nmr (CDCl3) δ 2.92 ppm (d, J = 5.5 Hz, 3H), 6.65 ppm (d, J = 9 Hz, 1H) 7.4 ppm (m, 7H) and 9.4 ppm (broad, 2NH).
Name
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
360 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)C=O.[NH3:20]>[Cl-].[Zn+2].[Cl-].CO>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([NH:2][CH3:1])=[C:6]([CH:7]=1)[C:12](=[NH:20])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide
Quantity
41.1 g
Type
reactant
Smiles
CN(C=O)C1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
Name
Quantity
90 g
Type
reactant
Smiles
N
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Hastelloy
Quantity
360 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and then cooled
CUSTOM
Type
CUSTOM
Details
The solid portion of the residue was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(C2=CC=CC=C2)=N)C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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